methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate
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Description
Methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate and related compounds have been synthesized and characterized for various applications, showcasing their versatility in the field of synthetic and medicinal chemistry. For instance, compounds with the benzo[d]thiazole moiety, similar in complexity to the given chemical, are integral in drug discovery due to their diverse bioactivities. An elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been outlined, providing building blocks that can be substituted at multiple positions on the bicyclic structure. This method opens avenues for exploring the chemical space around these molecules as potential ligands for various targets (Durcik et al., 2020).
Applications in Coordination Polymers and Liquid Crystals
The chemical's structural components have been utilized in the synthesis of coordination polymers and liquid crystals, demonstrating its applicability in material science. For instance, coordination polymers with unique topologies have been synthesized using similar molecular scaffolds, offering potential applications in semiconductive materials and photocatalysis (Cui et al., 2017). Furthermore, novel tetrazole liquid crystals, synthesized from compounds with similar complexity, show mesophase behavior, indicating their utility in advanced material applications (Tariq et al., 2013).
Photoluminescence and Antioxidant Activity
The compound's framework has been leveraged in the synthesis of photoluminescent materials and the evaluation of antioxidant activities. A cadmium(II) coordination polymer, synthesized using a ligand similar to the target compound, exhibits strong blue emission, highlighting its potential in optoelectronic applications (Wang et al., 2012). Additionally, derivatives of this chemical scaffold have been analyzed for their in vitro antioxidant activities, offering insights into their potential therapeutic applications (Yüksek et al., 2015).
Properties
IUPAC Name |
methyl 4-[[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-26-20(25)16-5-2-14(3-6-16)12-29-21-22-9-17(11-24)23(21)10-15-4-7-18-19(8-15)28-13-27-18/h2-9,24H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAFYZCNWZORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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